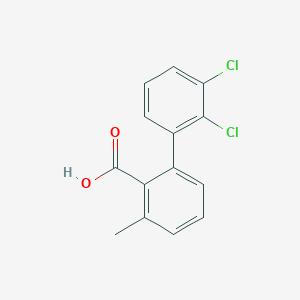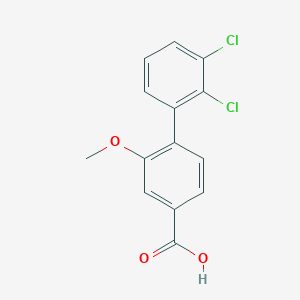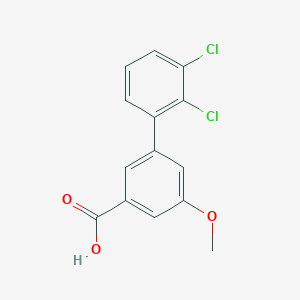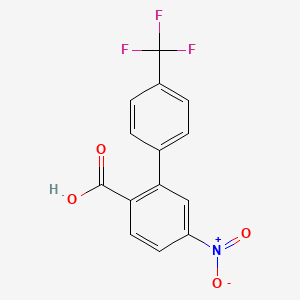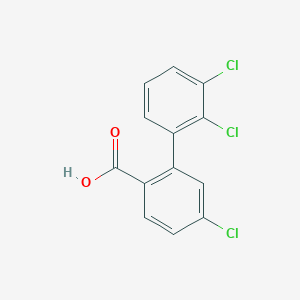
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a benzoic acid core substituted with dichlorophenyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dichlorobenzene and trifluoromethylbenzoic acid.
Halogenation: The 2,3-dichlorobenzene undergoes halogenation to introduce the trifluoromethyl group.
Coupling Reaction: The halogenated intermediate is then coupled with trifluoromethylbenzoic acid under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Halogenation: Utilizing large reactors to perform the halogenation step efficiently.
Automated Coupling Reactions: Employing automated systems for the coupling reactions to ensure consistency and yield.
Continuous Purification Processes: Implementing continuous purification processes to handle large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The dichlorophenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for developing new materials with specific characteristics.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity, potentially affecting signal transduction pathways.
Pathway Interference: Disrupting specific biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl substitution but different core structure.
3,4-Dichlorophenylpiperazine: Another dichlorophenyl-substituted compound with a different positional isomer.
2,3-Dichlorophenylboronic acid: Shares the dichlorophenyl group but has a boronic acid functional group instead of benzoic acid.
Uniqueness
3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid is unique due to its combination of dichlorophenyl and trifluoromethyl groups on a benzoic acid core
Eigenschaften
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-3-1-2-10(12(11)16)7-4-8(13(20)21)6-9(5-7)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCOWPBSWXHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691200 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262007-12-4 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
